molecular formula C17H18FNO4 B2399338 N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1203393-95-6

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2399338
CAS No.: 1203393-95-6
M. Wt: 319.332
InChI Key: JUDITJQXGIKIFJ-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative supplied for research and development purposes. This compound is provided as a high-purity material to ensure consistency in experimental results. Acetamide derivatives are of significant interest in medicinal chemistry and chemical biology; for instance, structurally similar N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel potential BCR-ABL1 inhibitors through structure-based virtual screening . Other phenoxyacetamide scaffolds are investigated as PPAR-activating compounds in pharmaceutical research . Researchers are exploring these molecular frameworks in various applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the specific analytical data provided in the Certificate of Analysis for this product lot.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-21-14-6-8-16(9-7-14)23-12-17(20)19-10-11-22-15-4-2-13(18)3-5-15/h2-9H,10-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDITJQXGIKIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form an intermediate, which is then reacted with 4-methoxyphenol and acetic anhydride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure consistent quality. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Acetamide Core Key Functional Groups Molecular Weight (g/mol) Potential Applications Reference
N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide (Target) 4-fluorophenoxyethyl, 4-methoxyphenoxy Fluorine, Methoxy, Ether, Amide ~345.34 (estimated) Antimicrobial, CNS agents N/A (hypothetical)
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide 4-fluorophenyl, 2-ethoxy-4-formylphenoxy Ethoxy, Formyl, Fluorine, Amide 317.32 Not specified
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide (Compound 16) 3-(dimethylamino)propyl, 4-methoxyphenoxy Methoxy, Tertiary amine, Amide ~294.36 (estimated) Not specified
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl, Chloroacetamide Chlorine, Fluorine, Amide 201.62 Intermediate for drug synthesis
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-ethoxyphenyl, 4-formyl-2-methoxyphenoxy Ethoxy, Formyl, Methoxy, Amide 357.36 Not specified
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide Complex sulfonyl and chloro substituents Dichloro, Sulfonyl, Methoxyethoxy, Fluorine ~592.25 (estimated) Not specified

Key Observations

Methoxy groups (as in the target and Compound 16 ) increase electron density, which may enhance binding to receptors requiring aromatic interactions. Chloro substituents (e.g., ) are common in antimicrobial agents, suggesting the target compound could share similar activity.

Synthetic Routes :

  • The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution or amide coupling. For example, Compound 16 was synthesized via bromoacetylation followed by amine substitution.

Physicochemical Properties: The ethyl chain in the target compound may increase solubility in nonpolar environments compared to shorter-chain analogs like . Formyl groups (e.g., ) introduce reactivity for further derivatization, unlike the target’s stable methoxy/fluorine substituents.

The antimicrobial activity of acetamide derivatives (e.g., ) suggests the target could exhibit comparable effects.

Research Findings and Data

Pharmacological Potential

  • Antimicrobial Activity: Analogous compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt microbial membranes .
  • CNS Applications : Fluorine-containing acetamides (e.g., ) are explored for neuroprotective effects, aligning with the target’s structural features.

Physicochemical Comparison

Property Target Compound 2-Chloro-N-(4-fluorophenyl)acetamide N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
LogP (estimated) ~2.8 ~1.9 ~2.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 3 6
Polar Surface Area (Ų) ~70 ~55 ~85

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a unique chemical structure characterized by:

  • Fluorophenoxy group : Enhances lipophilicity and potential receptor interactions.
  • Methoxyphenoxy group : May influence biological activity through various pathways.

The biological effects of this compound are believed to result from its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to observed pharmacological effects .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer lines .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase, with varying potencies observed among structural analogs .

Case Studies

  • Anticancer Studies : In vitro studies showed that this compound significantly inhibited the growth of HepG2 hepatocellular carcinoma cells, with an IC50 value indicating substantial potency .
  • Enzyme Inhibition : The compound was tested against α-glucosidase, showing competitive inhibition with an IC50 value of 48.7 µM, which highlights its potential as a therapeutic agent for diabetes management .
  • Mechanistic Insights : Molecular docking studies revealed that the phenoxy groups contribute to π–π interactions with key residues in target proteins, enhancing binding affinity and specificity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µM)Unique Features
This compoundAntimicrobial, Anticancer48.7Fluorine and methoxy substitutions
2-(4-chlorophenyl)-N-[2-(4-methoxyanilino)ethyl]acetamideAntimicrobial26.0Aniline moiety enhances activity
N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamideAnti-inflammatory>750Enhanced activity due to fluorine

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide, and what reaction conditions optimize yield?

  • The synthesis typically involves a multi-step process:

Nucleophilic substitution : Reacting 4-fluorophenol with 1,2-dibromoethane to form 2-(4-fluorophenoxy)ethyl bromide.

Amide coupling : Reacting the intermediate with 2-(4-methoxyphenoxy)acetic acid using coupling agents like EDCI/HOBt in dichloromethane.

  • Key parameters include temperature control (0–25°C for coupling), inert atmosphere (N₂), and purification via column chromatography. Yield optimization requires stoichiometric balancing of reagents and avoiding hydrolysis of intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR spectroscopy : Identifies aromatic protons (δ 6.8–7.3 ppm for fluorophenyl/methoxyphenyl groups) and acetamide protons (δ 2.1–2.5 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 363.3).
  • FT-IR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups. Cross-referencing with PubChem data ensures accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive phenoxyacetamides.
  • Antimicrobial screening : Use Kirby-Bauer disc diffusion against Gram-positive/negative bacteria.
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds. Initial data interpretation should compare results with structurally related compounds (e.g., anti-inflammatory analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal validation : Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls).
  • SAR analysis : Compare substituent effects using analogs (e.g., replacing 4-fluorophenoxy with chlorophenyl groups) to isolate activity drivers.
  • Meta-analysis : Cross-reference findings with databases like PubChem or ChEMBL to identify outliers or methodological biases .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance membrane permeability.
  • Formulation optimization : Use nanoemulsions or liposomal encapsulation to improve solubility in aqueous media.
  • Pharmacokinetic profiling : Conduct ADME studies in rodent models to track absorption/distribution, adjusting dosing regimens based on half-life data .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonding (e.g., -OCH₃ → -OH substitutions).
  • QSAR modeling : Train models on bioactivity datasets to predict IC₅₀ values for novel analogs.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify high-affinity candidates .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory activity?

  • Positive controls : Use indomethacin or celecoxib in COX inhibition assays.
  • Solvent controls : Account for DMSO/ethanol effects on cell viability.
  • Dose-response curves : Establish EC₅₀ values across 3–5 log units to ensure reproducibility. Data should be normalized to vehicle-treated groups .

Q. How should researchers address low synthetic yields during scale-up?

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., bromination).
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are unstable.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups (e.g., tert-butyl esters) .

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